molecular formula C24H28N2O5 B2535057 (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one CAS No. 903867-89-0

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one

Cat. No. B2535057
CAS RN: 903867-89-0
M. Wt: 424.497
InChI Key: ORHKCYAKEHKGPY-STZFKDTASA-N
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Description

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.497. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

The compound has been utilized in the synthesis of various novel derivatives. For example, Saito et al. (1997) synthesized new derivatives having a methyl group at the C-2 position as ABC ring models of saframycins, which can be a useful intermediate for further chemical studies (Saito et al., 1997). Similarly, the compound's derivatives have been synthesized for biological activities evaluation by Gul et al. (2019), who focused on cytotoxic/anticancer and CA inhibitory effects (Gul et al., 2019).

Biological and Pharmacological Applications

  • Diketopiperazine derivatives, including those similar to the compound , have been isolated from marine-derived actinomycete, showing modest antivirus activity against influenza A (H1N1) virus (Wang et al., 2013).
  • Some derivatives have been studied for their antimicrobial activities. Bektaş et al. (2007) synthesized triazole derivatives that showed promising antimicrobial properties (Bektaş et al., 2007).

Chemical Structure and Properties Analysis

  • The compound's derivatives have been used in studies focusing on their chemical structure and properties, such as analyzing hydrogen-bonded assemblies in closely related derivatives (Chinthal et al., 2021).

Potential for Advanced Drug Development

  • Derivatives of this compound have been evaluated for their potential as antipsychotic agents and have shown promising results in terms of receptor affinity and pharmacological profile (Raviña et al., 2000).
  • Additionally, its derivatives have been investigated for their potential in imaging enzymes like PIM1, showing its application in PET probe imaging for cancer and other diseases (Gao et al., 2013).

Miscellaneous Applications

  • The compound and its derivatives have also found use in various other fields such as the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents (Bauer et al., 1976).

properties

IUPAC Name

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(2-methoxyphenyl)methylidene]-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-16-13-19(28)18(15-26-9-7-25(8-10-26)11-12-27)24-22(16)23(29)21(31-24)14-17-5-3-4-6-20(17)30-2/h3-6,13-14,27-28H,7-12,15H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHKCYAKEHKGPY-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3OC)O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3OC)/O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one

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